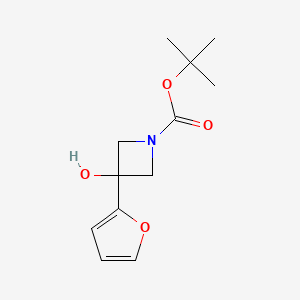
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol It is characterized by the presence of a furan ring, a hydroxyazetidine moiety, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of furan-2-carboxylic acid with azetidine-3-ol in the presence of a suitable esterification agent, such as tert-butyl chloroformate . The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. The use of high-throughput reactors and continuous flow systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-Furan-2-YL-3-hydroxyazetidine-1-carbinol.
Substitution: 3-Furan-2-YL-3-chloroazetidine-1-carboxylic acid tert-butyl ester.
Applications De Recherche Scientifique
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The furan ring and hydroxyazetidine moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid methyl ester
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid ethyl ester
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid isopropyl ester
Uniqueness
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
398489-37-7 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(14)13-7-12(15,8-13)9-5-4-6-16-9/h4-6,15H,7-8H2,1-3H3 |
Clé InChI |
CFMRNTZAZJNZLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


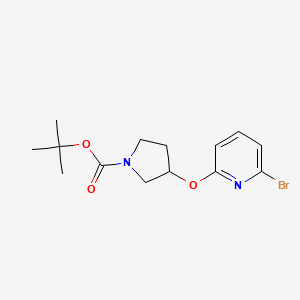
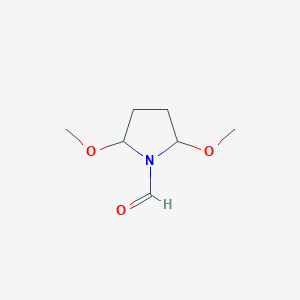
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
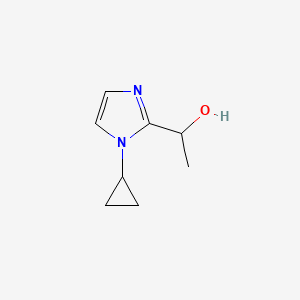
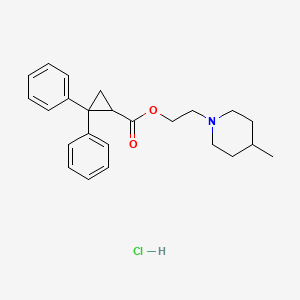
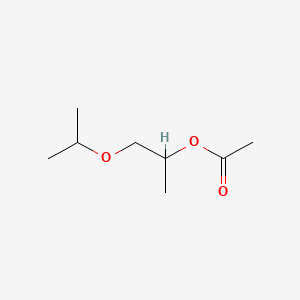
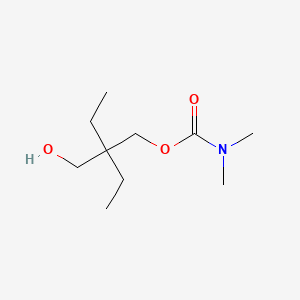
![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)


![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
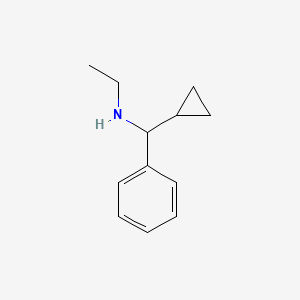

![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
